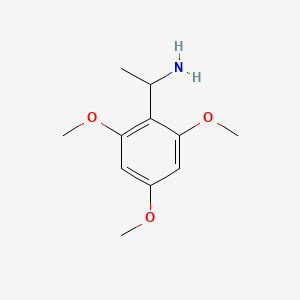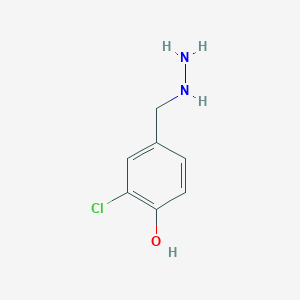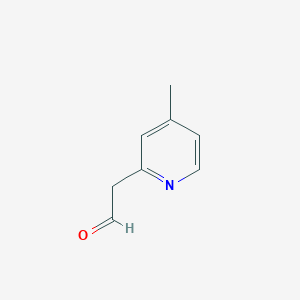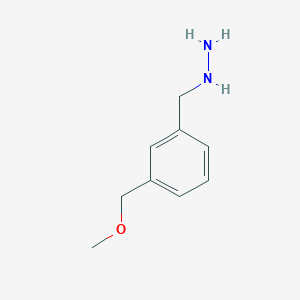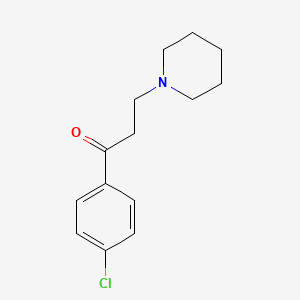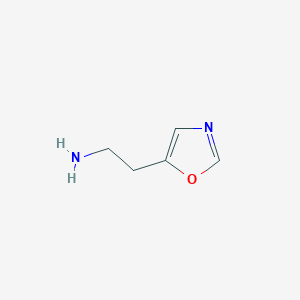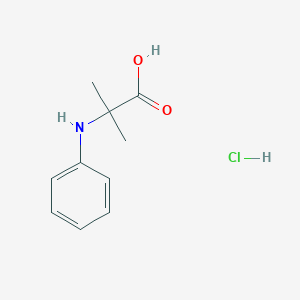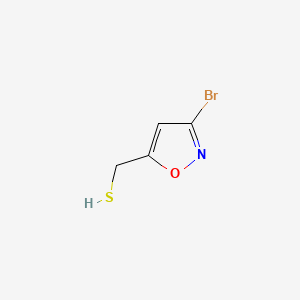
3-(2-Hydroxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)propanenitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of phenol with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-(2-hydroxyphenyl)propanamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-oxophenyl)propanenitrile
Reduction: 3-(2-hydroxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Hydroxyphenyl)propanenitrile
- 3-(2-Acetoxyphenyl)propanenitrile
- 3-(2-Hydroxyphenyl)propionamide
Uniqueness
3-(2-Hydroxyphenyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various reactions, making it a valuable compound for targeted applications.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5H2 |
InChI-Schlüssel |
WRQMMHOSCLBIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)
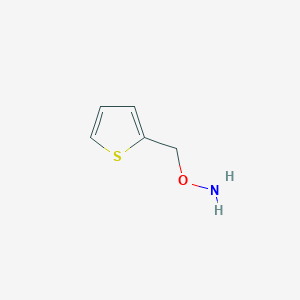


![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
